Magnesium, bromo-1-octynyl-

Catalog No.
S15170230
CAS No.
61307-39-9
M.F
C8H13BrMg
M. Wt
213.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, bromo-1-octynyl-

CAS Number

61307-39-9

Product Name

Magnesium, bromo-1-octynyl-

IUPAC Name

magnesium;oct-1-yne;bromide

Molecular Formula

C8H13BrMg

Molecular Weight

213.40 g/mol

InChI

InChI=1S/C8H13.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3,5-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ISSKJNOCSRTHOZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC#[C-].[Mg+2].[Br-]

Magnesium, bromo-1-octynyl- is an organomagnesium compound classified as a Grignard reagent, notable for its role in organic synthesis. This compound features a magnesium atom bonded to a bromo-1-octynyl group, which provides it with unique reactivity characteristics. The molecular formula for magnesium, bromo-1-octynyl- is C8H15BrMgC_8H_{15}BrMg, and it has a molecular weight of approximately 215.41 g/mol . Grignard reagents, including magnesium, bromo-1-octynyl-, are essential in forming carbon-carbon bonds, making them invaluable in the synthesis of complex organic molecules.

  • Nucleophilic Addition: This compound can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols.
  • Substitution Reactions: It can engage in substitution reactions with various halides.
  • Coupling Reactions: Magnesium, bromo-1-octynyl- can be used in coupling reactions to generate new carbon-carbon bonds.

Common Reagents and Conditions

  • Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to yield secondary and tertiary alcohols.
  • Alkyl Halides: Engages in reactions with alkyl halides in the presence of catalysts like palladium or nickel to form alkanes or alkenes.

Major Products Formed

The reactions involving magnesium, bromo-1-octynyl- typically yield:

  • Alcohols from carbonyl compound reactions.
  • Alkanes and Alkenes from coupling reactions with alkyl halides.

While specific biological activities of magnesium, bromo-1-octynyl- are not extensively documented, its use in organic synthesis implies potential applications in medicinal chemistry. The ability to modify biomolecules through carbon-carbon bond formation makes it a candidate for synthesizing biologically active compounds. Furthermore, its derivatives may exhibit pharmacological properties suitable for drug development.

Magnesium, bromo-1-octynyl- is synthesized through the reaction of 1-bromo-octyne with magnesium metal. This reaction typically occurs under anhydrous conditions to prevent hydrolysis and ensure the formation of the Grignard reagent. The general procedure involves:

  • Preparation: Anhydrous solvents (like diethyl ether or tetrahydrofuran) are used.
  • Reaction Setup: Magnesium metal is added to the solvent containing 1-bromo-octyne.
  • Formation: The mixture is stirred under reflux until the reaction is complete, indicated by the formation of a clear solution.

Magnesium, bromo-1-octynyl- has several applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules, including pharmaceuticals and fine chemicals.
  • Polymer Chemistry: The compound can be utilized in the production of polymers and other specialty chemicals.
  • Medicinal Chemistry: It plays a role in developing drug candidates and studying their pharmacological properties due to its ability to form diverse molecular structures.

Research on the interaction studies involving magnesium, bromo-1-octynyl- focuses primarily on its reactivity with electrophiles during synthetic processes. The mechanism typically involves the formation of a highly reactive organomagnesium intermediate that can react with various electrophiles, leading to new carbon-carbon bonds. Specific studies may explore how this compound interacts with different biological targets or other chemical species to elucidate its potential applications.

Several compounds share structural similarities with magnesium, bromo-1-octynyl-, including:

Compound NameStructure TypeUnique Features
Magnesium, bromo-2-octenyl-Grignard reagentDifferent position of double bond
Magnesium, bromo-3-octenyl-Grignard reagentAltered reactivity due to chain length
Magnesium, bromo-7-octenyl-Grignard reagentDistinct reactivity profile compared to others

Uniqueness

Magnesium, bromo-1-octynyl-'s uniqueness lies in its specific structure that allows for distinct reactivity patterns not found in other similar compounds. The position of the double bond and the length of the carbon chain contribute to its specialized use in synthetic applications.

The synthesis of bromo-1-octynylmagnesium complexes historically relied on direct reactions between terminal alkynes and magnesium metal in the presence of bromine sources. Early methods involved activating magnesium turnings with iodine or alkyl halides to generate reactive surfaces. For example, 1-octyne reacts with magnesium and bromoethane in diethyl ether to form bromo-1-octynylmagnesium, albeit with moderate yields due to competing side reactions.

A key challenge in traditional pathways is the oxidative dimerization of alkynes, which reduces the availability of the terminal alkyne for magnesiation. To mitigate this, stoichiometric control and low temperatures (−10°C to 0°C) are employed to favor the single-electron transfer mechanism. The general reaction proceeds as:
$$ \text{RC≡CH} + \text{Mg} + \text{R'Br} \rightarrow \text{RC≡CMgBr} + \text{R'H} $$
where $$ \text{R} = \text{C}7\text{H}{15} $$ and $$ \text{R'} = \text{alkyl group} $$.

Table 1: Traditional Synthesis Conditions for Bromo-1-Octynylmagnesium

ParameterTypical RangeImpact on Yield
Temperature−20°C to 0°CHigher yields at lower temps
SolventDiethyl etherStabilizes Mg complex
Magnesium ActivationIodine, alkyl bromidesEnhances reactivity

Despite their historical utility, these methods suffer from sensitivity to moisture and limited functional group tolerance, prompting the development of modern alternatives.

Hydrogen Bond Acceptor Count

2

Exact Mass

212.00510 g/mol

Monoisotopic Mass

212.00510 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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